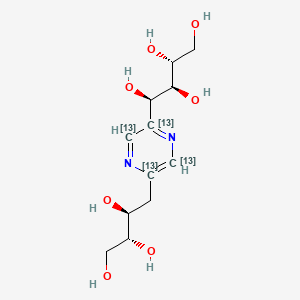

2,5-脱氧果糖精-13C4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

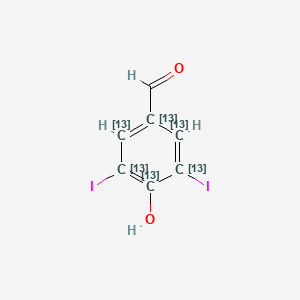

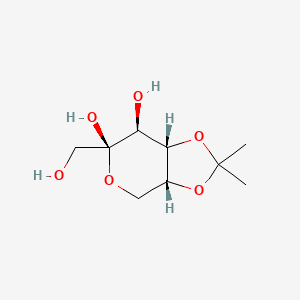

2,5-Deoxyfructosazine-13C4 is a labelled 2,5-Deoxyfructosazine . It is contained in tobacco flavor additives . The molecular weight is 308.27 and the molecular formula is C8(13C)4H20N2O7 .

Synthesis Analysis

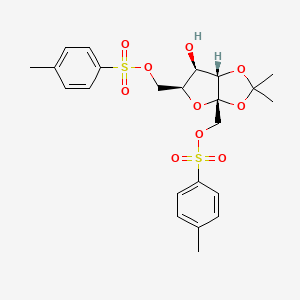

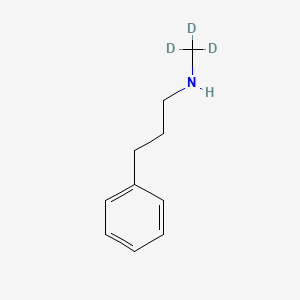

D-glucosamine has been reported to self-react under certain conditions (e.g., neutral pH, and phosphate buffers) to form 2,5-deoxyfructosazine . An efficient one-pot dehydration process for converting D-glucosamine hydrochloride into 2,5-deoxyfructosazine was reported . A task-specific basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), was employed as an environmentally-friendly solvent and catalyst .Molecular Structure Analysis

The molecular structure of 2,5-Deoxyfructosazine-13C4 is represented by the formula C8(13C)4H20N2O7 .Chemical Reactions Analysis

Under conditions used in biological experiments (e.g., neutral pH, and phosphate buffers), D-glucosamine self-reacts to form 2,5-deoxyfructosazine .Physical and Chemical Properties Analysis

The molecular weight of 2,5-Deoxyfructosazine-13C4 is 308.27 and the molecular formula is C8(13C)4H20N2O7 .科学研究应用

合成和分析技术

研究重点是合成水相印迹聚合物,用于原位生产果糖精和 2,5-脱氧果糖精,展示了它们作为食品和烟草中增味剂的潜力。这些研究通过分子印迹聚合物 (MIP) 技术开发了选择性技术,用于量化天然样品(如植物或食品)中的这些化合物。这种创新方法允许从酱油等复杂基质中选择性提取和常规分析 2,5-脱氧果糖精,展示了该化合物在食品分析和质量控制中的效用 (Henry 等人,2012)。

了解化学反应

已经研究了用添加剂将葡萄糖胺 (GlcNH2) 转化为脱氧果糖精 (DOF) 和果糖精 (FZ) 以显着提高 DOF 的产率。这些研究使用核磁共振 (NMR) 和密度泛函理论 (DFT) 计算来探索这些反应的分子间相互作用和机理途径。此类研究为氨基糖及其衍生物的化学性质提供了宝贵的见解,为包括制药和食品在内的各个行业更有效的合成途径和应用铺平了道路 (Jia 等人,2017)。

潜在的医疗应用

虽然重点不在药物使用和剂量上,但值得注意的是,对 2,5-脱氧果糖精衍生物(如 D-葡萄糖胺)的研究暗示了对免疫系统细胞的免疫抑制作用。这些发现虽然是初步的,但表明 2,5-脱氧果糖精衍生物可能在免疫调节和其他医学领域具有潜在应用,值得进一步研究其作用机制和治疗潜力 (Zhu 等人,2007)。

作用机制

Target of Action

The primary target of 2,5-Deoxyfructosazine-13C4 is the T-cell interleukin-2 (IL-2) production . IL-2 is a cytokine signal molecule in the immune system that plays a pivotal role in the regulation of T-cell responses .

Mode of Action

2,5-Deoxyfructosazine-13C4 interacts with its targets by inhibiting the release of IL-2 from PHA-activated T cells . This inhibition is more effective than that of D-glucosamine, making 2,5-Deoxyfructosazine-13C4 a potent immunomodulator .

Biochemical Pathways

The compound affects the immune response pathway, specifically the IL-2 production in T cells . By inhibiting IL-2 release, it modulates the immune response, potentially leading to immunosuppressive effects .

Pharmacokinetics

Its molecular weight is 30827 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of IL-2 production by 2,5-Deoxyfructosazine-13C4 leads to a decrease in T-cell activation . This results in immunosuppressive effects, as IL-2 is crucial for T-cell proliferation and immune response .

生化分析

Biochemical Properties

2,5-Deoxyfructosazine-13C4 is a derivative of D-glucosamine . D-glucosamine is known to have immunosuppressive actions on neutrophils, lymphocytes, and other cells of the immune system . Under certain conditions, D-glucosamine self-reacts to form 2,5-Deoxyfructosazine . These D-glucosamine derivatives, including 2,5-Deoxyfructosazine-13C4, have been found to be more effective inhibitors of interleukin-2 (IL-2) release from PHA-activated T cells than D-glucosamine . This suggests that 2,5-Deoxyfructosazine-13C4 may interact with enzymes and proteins involved in the IL-2 signaling pathway.

Cellular Effects

It is known that its parent compound, 2,5-Deoxyfructosazine, can inhibit IL-2 production in T cells . IL-2 is a cytokine signal molecule in the immune system. It regulates the activities of white blood cells (WBCs) responsible for immunity. The inhibition of IL-2 can lead to immunosuppressive effects .

Molecular Mechanism

It is known that it is a more effective inhibitor of IL-2 release from PHA-activated T cells than D-glucosamine . This suggests that it may interact with biomolecules involved in the IL-2 signaling pathway, potentially leading to changes in gene expression.

属性

IUPAC Name |

(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-ORHSJBJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)